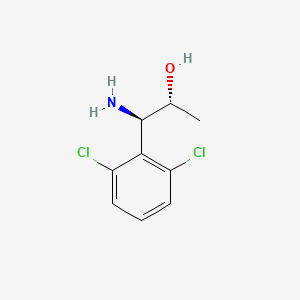
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a propanol backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL typically involves the reduction of the corresponding ketone precursor, 1-(2,6-dichlorophenyl)propan-2-one, using chiral catalysts or reagents to achieve the desired stereochemistry. Common reagents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the selective reduction of the ketone to the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors with chiral catalysts to achieve high yields and enantiomeric purity. The process is optimized to minimize by-products and ensure the efficient recovery of the desired compound.
化学反应分析
Types of Reactions
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine or alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives, such as amides or carbamates, using reagents like acyl chlorides or isocyanates.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents under acidic or basic conditions.
Reduction: H2 with a palladium catalyst, NaBH4, or LiAlH4 under controlled temperature and pressure.
Substitution: Acyl chlorides, isocyanates, or other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alkanes.
Substitution: Amides, carbamates, and other derivatives.
科学研究应用
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and infections.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
作用机制
The mechanism of action of (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its binding to these targets, resulting in the inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions.
相似化合物的比较
Similar Compounds
- 1-(3,4-Dichlorophenyl)propan-1-one
- 2-Bromo-(3’,4’-dichlorophenyl)propan-1-one
- 1-(2,6-Dichlorophenyl)ethanol
Uniqueness
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in the development of enantioselective drugs and catalysts.
属性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC 名称 |
(1R,2R)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChI 键 |
BTJUURDIFWQGTR-ANLVUFKYSA-N |
手性 SMILES |
C[C@H]([C@@H](C1=C(C=CC=C1Cl)Cl)N)O |
规范 SMILES |
CC(C(C1=C(C=CC=C1Cl)Cl)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
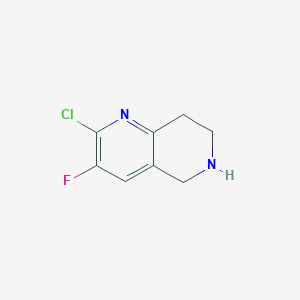
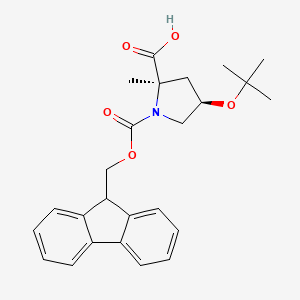
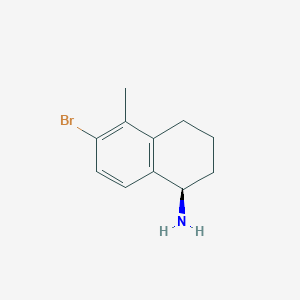

![5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13045459.png)
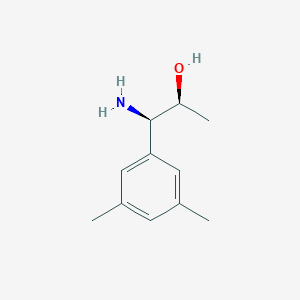
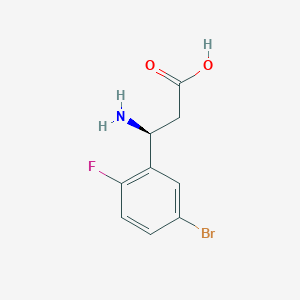
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)

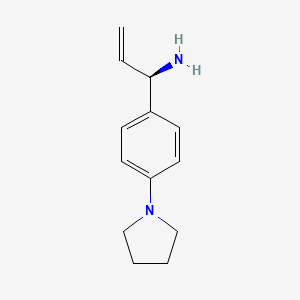
![Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13045487.png)

![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)
